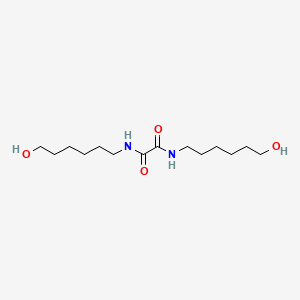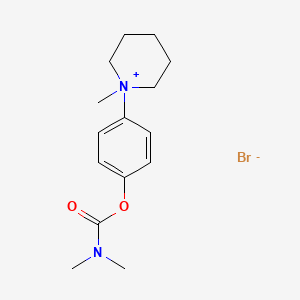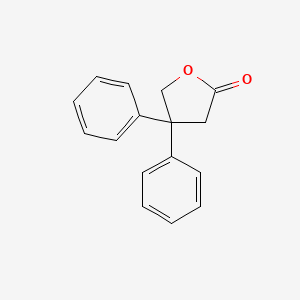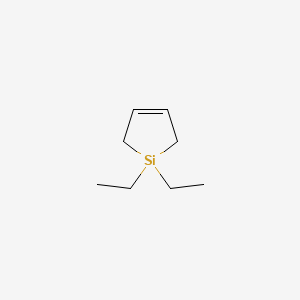
1,1-Diethyl-1-sila-3-cyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethyl-1-sila-3-cyclopentene is an organosilicon compound with the molecular formula C8H16Si It is a derivative of cyclopentene where one of the carbon atoms in the ring is replaced by a silicon atom, and two ethyl groups are attached to the silicon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diethyl-1-sila-3-cyclopentene can be synthesized through several methods. One common method involves the reaction of diethylchlorosilane with cyclopentadiene in the presence of a base such as sodium or potassium . The reaction typically occurs under an inert atmosphere and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethyl-1-sila-3-cyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
1,1-Diethyl-1-sila-3-cyclopentene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,1-Diethyl-1-sila-3-cyclopentene involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The compound’s unique structure also enables it to act as a catalyst or intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethyl-1-sila-3-cyclopentene
- 1,1-Diethyl-1-sila-2-cyclopentene
- 1,1-Diphenyl-1-sila-3-cyclopentene
Uniqueness
1,1-Diethyl-1-sila-3-cyclopentene is unique due to the presence of ethyl groups attached to the silicon atom, which imparts distinct chemical properties compared to its analogs. The compound’s reactivity and stability make it a valuable intermediate in various chemical processes .
Propiedades
Número CAS |
69657-20-1 |
|---|---|
Fórmula molecular |
C8H16Si |
Peso molecular |
140.30 g/mol |
Nombre IUPAC |
1,1-diethyl-2,5-dihydrosilole |
InChI |
InChI=1S/C8H16Si/c1-3-9(4-2)7-5-6-8-9/h5-6H,3-4,7-8H2,1-2H3 |
Clave InChI |
QFYPIPIJRQRIJM-UHFFFAOYSA-N |
SMILES canónico |
CC[Si]1(CC=CC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


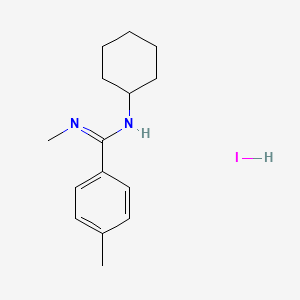


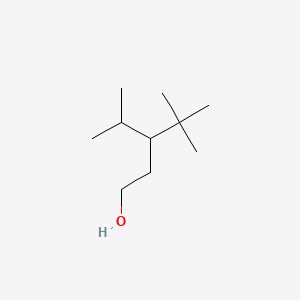
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
phosphanium bromide](/img/structure/B14458486.png)

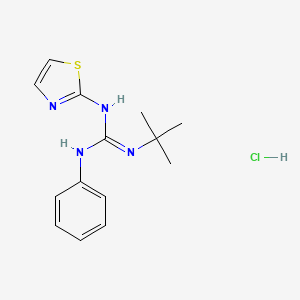
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
